molecular formula C15H12ClIO2 B2385904 (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone CAS No. 1103738-26-6

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Cat. No. B2385904
M. Wt: 386.61
InChI Key: BGRJXWMKCUZBIG-UHFFFAOYSA-N
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Description

“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is an organic compound with the molecular formula C15H12ClIO2 . It is an aromatic compound with potential applications in pharmaceuticals, dyes, and organic synthesis .


Molecular Structure Analysis

The molecular weight of “(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is 386.612 . The exact mass is 385.957031 . The compound has a density of 1.6±0.1 g/cm3 .


Physical And Chemical Properties Analysis

“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” has a boiling point of 461.3±40.0 °C at 760 mmHg . The flash point is 232.8±27.3 °C . The compound is solid in form .

Scientific Research Applications

  • Crystal Packing and Molecular Interactions

    • The analysis of crystal packing in derivatives of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, focusing on non-covalent interactions like lone pair-π interaction and halogen bonding, reveals their significant role in supramolecular architectures. This is evident in a study on 1,2,4-oxadiazole derivatives, where these interactions contribute to the stabilization of molecular conformations and overall structure of the crystal lattice (Sharma et al., 2019).
  • Synthesis of Enantiomerically Pure Compounds

    • A synthesis process involving (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as a starting material led to the production of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane. This process highlights the compound's role in creating enantiomerically pure substances, which are crucial in various applications, including pharmaceuticals (Zhang et al., 2014).
  • Molecular Structure Analysis

    • The molecular structure of related compounds, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been studied, indicating the importance of structural analysis in understanding the properties and potential applications of these molecules (Lakshminarayana et al., 2009).
  • Antimicrobial Activity

    • Certain derivatives of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications of these compounds in developing new antibacterial agents (Rai et al., 2010).
  • Antioxidant Properties

    • Research on the synthesis and antioxidant properties of related compounds, such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, has revealed their potential as effective antioxidants. This indicates possible applications in health and wellness industries, particularly in the development of antioxidant supplements (Çetinkaya et al., 2012).

Safety And Hazards

“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is toxic if inhaled or ingested, and may cause skin irritation . The safety statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure .

properties

IUPAC Name

(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJXWMKCUZBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone

Synthesis routes and methods

Procedure details

A jacketed 2 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and pressure-equalized addition funnel with gas bubbler was charged with aluminum chloride (97.68 g, 0.733 mol, 1.04 equiv), dichloromethane (0.65 L, KF=0.003 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 6° C. Then ethoxybenzene (90 mL, 0.712 mol, 1.01 equiv) was added over 7 minutes keeping internal temperature below 9° C. The resulting orange solution was diluted with dichloromethane (75 mL) and was cooled to −7° C. Then a solution of 2-chloro-5-iodobenzoyl chloride (<0.706 mol) in 350 mL dichloromethane was added over 13 minutes keeping the internal temperature below +3° C. The reaction mixture was warmed slightly and held at +5° C. for 2 hours. HPLC analysis suggested the reaction was complete and the reaction was quenched into 450 mL pre-cooled (˜5° C.) 2N aq. HCl with stirring in a jacketed round bottom flask. This quench was done in portions over 10 min with internal temperature remaining below 28° C. The quenched biphasic mixture was stirred at 20° C. for 45 min and the lower organic phase was washed with 1 N aq. HCl (200 mL), twice with saturated aq. sodium bicarbonate (200 mL per wash), and with saturated aq. sodium chloride (200 mL). The washed extract was concentrated on a rotary evaporator to afford crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as an off-white solid (268.93 g, 99.0 area % by HPLC at 220 nm, 1.0 area % regioisomer at 200 nm, 98.5% “as-is” yield).
Quantity
97.68 g
Type
reactant
Reaction Step One
Quantity
0.65 L
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
2
Citations
S Hu, W Sun, Y Wang, H Yan - Medicinal Chemistry Research, 2019 - Springer
A series of halogenated Phenstatin analogs were designed as microtubule destabilizing agent by docking study. It was synthesized within three steps starting from 2-chloro-5-…
Number of citations: 6 link.springer.com
MM Zhao, H Zhang, S Iimura, MS Bednarz… - … Process Research & …, 2020 - ACS Publications
The development of an efficient manufacturing process for sotagliflozin (LX4211), a dual inhibitor of sodium–glucose cotransporter-1/2 (SGLT-1/2) for the treatment of diabetes, is …
Number of citations: 7 pubs.acs.org

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